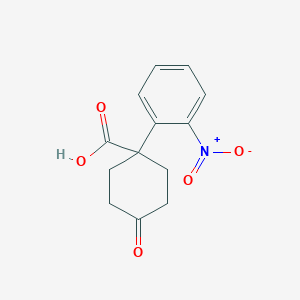
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a quinoline core structure with additional functional groups, including an acetoxy group at the 2-position and methyl groups at the 6 and 7 positions. The molecular formula of this compound is C14H13NO4, and it has a molecular weight of 259.26 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- can be achieved through various synthetic routes. One common method involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . This method is advantageous due to its efficiency and the ability to produce high yields of the desired product.
Industrial Production Methods
In industrial settings, the production of quinoline derivatives often involves green and sustainable chemical processes. These methods may include the use of recyclable catalysts, solvent-free reaction conditions, and alternative energy sources such as microwave irradiation and ultrasound . These approaches not only improve the efficiency of the synthesis but also reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in pharmaceutical and chemical research .
科学的研究の応用
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- has several applications in scientific research:
作用機序
The mechanism of action of 4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- involves its interaction with specific molecular targets. For example, as an alkaline phosphatase inhibitor, it binds to the active site of the enzyme, preventing the dephosphorylation of substrates . This inhibition can affect various cellular processes, including signal transduction and metabolism.
類似化合物との比較
Similar Compounds
Quinoline-4-carboxylic acid: A parent compound with similar structural features but lacking the acetoxy and methyl groups.
2-Hydroxyquinoline-4-carboxylic acid: A derivative with a hydroxyl group at the 2-position instead of an acetoxy group.
3-Hydroxyquinoline-4-carboxylic acid: Another derivative with a hydroxyl group at the 3-position.
Uniqueness
4-Quinolinecarboxylic acid, 2-acetoxy-6,7-dimethyl- is unique due to the presence of both acetoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound in various research applications .
特性
CAS番号 |
69552-20-1 |
|---|---|
分子式 |
C14H13NO4 |
分子量 |
259.26 g/mol |
IUPAC名 |
2-acetyloxy-6,7-dimethylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C14H13NO4/c1-7-4-10-11(14(17)18)6-13(19-9(3)16)15-12(10)5-8(7)2/h4-6H,1-3H3,(H,17,18) |
InChIキー |
BROMXBJIVUUARU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C)N=C(C=C2C(=O)O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Furo[3,2-g]isoquinoline, 5,6,7,8-tetrahydro-7-methyl-5-phenyl-](/img/structure/B11853650.png)



![6H-Purin-6-one, 7-[[2-(acetyloxy)ethoxy]methyl]-2-amino-1,7-dihydro-](/img/structure/B11853666.png)
